2,5-Dibromo-3-phenylthiophene
Overview
Description
2,5-Dibromo-3-phenylthiophene is a chemical compound with the molecular formula C10H6Br2S . It is used as a starting reagent for the synthesis of various derivatives .
Synthesis Analysis
The synthesis of 2,5-Dibromo-3-phenylthiophene involves a palladium-catalyzed Suzuki cross-coupling reaction . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3-phenylthiophene consists of a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a phenyl group at the 3 position . The molecular weight is 318.03 g/mol .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 2,5-Dibromo-3-phenylthiophene is the Suzuki cross-coupling reaction . This reaction is preferred over other types of coupling reactions because it can be carried out under normal reaction conditions with a wide range of functional group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromo-3-phenylthiophene include a molecular weight of 318.03 g/mol, a topological polar surface area of 28.2 Ų, and a complexity of 168 . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Synthesis of New Compounds : 2,5-Dichlorothiophen has been used to synthesize new 3,4-disubstituted thiophens and dithiophen analogues of biphenylene (Ayres, Longworth, & Mcomie, 1975).
Conducting Polythiophenes : Prolonged storage or gentle heating of 2,5-dibromo-3,4-ethylenedioxythiophene leads to highly conducting, bromine-doped poly(3,4-ethylenedioxythiophene) with high conductivity (Meng et al., 2003).
Polymerization Selectivity : The Grignard metathesis polymerization of 2,5-dibromo 3-butylthiophene indicates that head-to-tail selectivity is due to asymmetric intermediates and selective coupling by catalysts (Bahri‐Laleh, Poater, Cavallo, & Mirmohammadi, 2014).
Biological Activity : Preparation of substituted methylamines, ethylamines, and acetic acids from 2- and 3-phenylthiophens demonstrates potential for biological activity (Beaton, Chapman, Clarke, & Willis, 1976).
Antimicrobial Activity : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show promising antibacterial activity, indicating potential in antimicrobial drug discovery (Prasad, Angothu, Latha, & Nagulu, 2017).
Organic Field-Effect Transistors : Derivatives like 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene are used in high-performance semiconductors for organic field-effect transistors (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).
Water-Soluble Polymers : Post-polymerization functionalization of bromide-bearing polythiophenes can produce highly water-soluble materials (Xue, Luo, & Liu, 2007).
Semiconductor and Metal Nanoparticles : Carbodithioate-containing oligo- and polythiophenes are prepared for surface functionalization of semiconductor and metal nanoparticles, useful in nanoelectronics and photovoltaics (Querner, Benedetto, Demadrille, Rannou, & Reiss, 2006).
NMR Spectra Analysis : Studies on 3-phenylthiophene in liquid-crystal solvents using NMR spectra reveal insights into intramolecular rotation and potential energy functions (Chidichimo, Liguori, Longeri, & Veracini, 1983).
Photoluminescent Materials : Electrooxidation of certain phenylthiophene derivatives can produce new classes of photoluminescent materials with specific absorbance and photoluminescence properties (Ekinci, Horasan, Altundas, & Demir, 2000).
Safety And Hazards
Future Directions
The future directions of 2,5-Dibromo-3-phenylthiophene research could involve its use as a monomer in the synthesis of various polymers for organic electronics-based applications . Additionally, its derivatives have shown potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications .
properties
IUPAC Name |
2,5-dibromo-3-phenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNOXEBITOGCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404375 | |
Record name | 2,5-Dibromo-3-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-phenylthiophene | |
CAS RN |
19698-46-5 | |
Record name | 2,5-Dibromo-3-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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